molecular formula C7H11ClN4S B1428279 [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1401425-25-9

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B1428279
CAS No.: 1401425-25-9
M. Wt: 218.71 g/mol
InChI Key: MDVQNDGBCIRABQ-UHFFFAOYSA-N
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Description

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of imidazo-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with thiadiazole derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include elevated temperatures and specific pH levels to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-thiadiazole oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. It is incorporated into polymers and other materials to enhance their performance characteristics .

Mechanism of Action

The mechanism of action of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine hydrochloride
  • [2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
  • 2-(2-Methylene-2,3-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride exhibits unique properties due to its specific molecular structure.

Properties

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S.ClH/c1-5-10-11-6(2-3-8)4-9-7(11)12-5;/h4H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQNDGBCIRABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CN=C2S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 2
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 3
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 4
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 6
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride

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